molecular formula C7H5BrN4 B13660433 8-Bromopyrido[4,3-d]pyrimidin-4-amine

8-Bromopyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13660433
M. Wt: 225.05 g/mol
InChI Key: JNJQHUFLNZSZFQ-UHFFFAOYSA-N
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Description

8-Bromopyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core substituted with a bromine atom at the 8-position and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrido[4,3-d]pyrimidin-4-amine typically involves the bromination of pyrido[4,3-d]pyrimidine derivatives. One common method starts with 4-aminonicotinic acid, which is suspended in acetic acid. Bromine is then added to the solution, leading to the formation of 8-bromopyrido[4,3-d]pyrimidin-4-ol. This intermediate is subsequently converted to this compound through further reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product. The use of microwave irradiation has been reported to improve yields and reduce by-products in similar compounds .

Chemical Reactions Analysis

Types of Reactions

8-Bromopyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group can yield various aminopyrido[4,3-d]pyrimidine derivatives .

Scientific Research Applications

8-Bromopyrido[4,3-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromopyrido[4,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in the development of new therapeutic agents.

Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

8-bromopyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5BrN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12)

InChI Key

JNJQHUFLNZSZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=CN=C2N

Origin of Product

United States

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